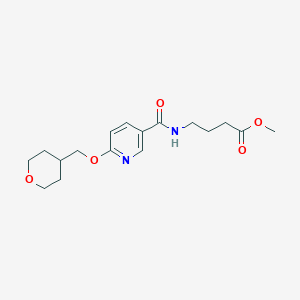
methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate” is a complex organic molecule. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The molecule also contains a butanoate group, which is a four-carbon chain with a carboxylate (COO-) at one end .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydro-2H-pyran ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Orally Active Antagonists
Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate has been involved in the practical synthesis of orally active antagonists, such as CCR5 antagonists used in therapeutic applications. A study outlines the development of an efficient synthesis method for an orally active CCR5 antagonist, highlighting the compound's utility in medicinal chemistry and drug development processes (Ikemoto et al., 2005).
Asymmetric Synthesis and Cytotoxicity
The compound has also played a role in the asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This work contributes to the field of organic synthesis, particularly in the creation of complex molecular architectures with potential biological activities. Additionally, some derivatives have been assessed for their cytotoxicity against various cancer cell lines, highlighting their potential in anticancer research (Meilert et al., 2004).
Antimicrobial and Anticoccidial Activities
Research involving derivatives of 2H-pyran compounds, including structures similar to this compound, has shown significant antimicrobial and anticoccidial activities. These findings indicate the compound's potential as a precursor in the development of new antimicrobial agents for agricultural and pharmaceutical applications (Georgiadis, 1976).
Biosynthesis and Metabolite Studies
In the realm of natural products and biosynthesis, the structural motif found in this compound has been identified in new metabolites isolated from specific fungal cultures. These studies contribute to understanding the biosynthetic pathways of complex organic molecules and their potential applications in drug discovery and development (Sakurai et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-16(20)3-2-8-18-17(21)14-4-5-15(19-11-14)24-12-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJAAMDHVDIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

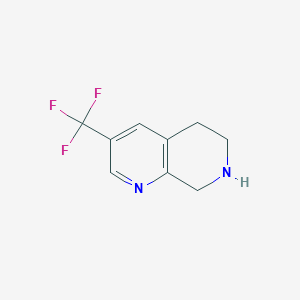
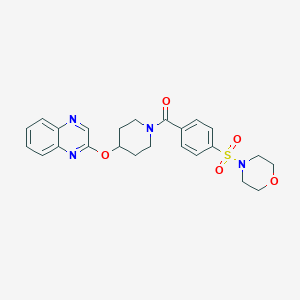

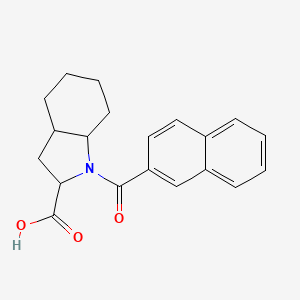
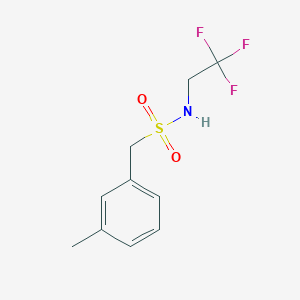

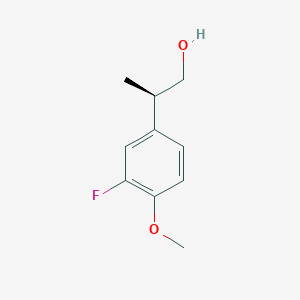
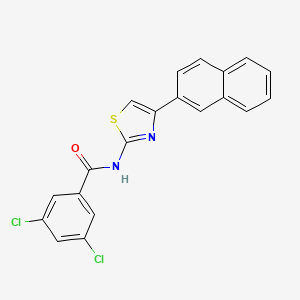
![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)
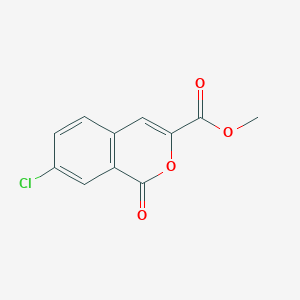

![6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2802524.png)

